N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine
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Overview
Description
Dansyl-D-serine is a compound that combines the fluorescent dansyl group with the amino acid D-serine. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence under ultraviolet light. D-serine is an enantiomer of the amino acid serine and plays a significant role in neurotransmission. The combination of these two components makes Dansyl-D-serine a valuable tool in biochemical and analytical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-serine typically involves the reaction of D-serine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The reaction proceeds as follows:
- Dissolve D-serine in a suitable solvent, such as water or methanol.
- Add sodium carbonate to the solution to create an alkaline environment.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period, usually around 1 hour.
- Purify the product using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Industrial Production Methods
While the synthesis of Dansyl-D-serine is primarily conducted on a laboratory scale, industrial production would follow similar principles but on a larger scale. The process would involve automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dansyl-D-serine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amino acid component can undergo oxidation or reduction, altering its chemical properties.
Hydrolysis: The compound can be hydrolyzed to separate the dansyl group from D-serine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles can be used to substitute the dansyl group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Dansyl-D-serine.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dansyl group.
Oxidation and Reduction: Oxidized or reduced forms of D-serine.
Hydrolysis: Free dansyl group and D-serine.
Scientific Research Applications
Dansyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.
Biology: Employed in the study of neurotransmission and receptor binding due to the presence of D-serine.
Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain conditions.
Industry: Utilized in the development of fluorescent sensors and analytical techniques.
Mechanism of Action
Dansyl-D-serine exerts its effects through the following mechanisms:
Fluorescence: The dansyl group emits strong fluorescence under ultraviolet light, making it useful for detection and imaging.
Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity.
Molecular Targets and Pathways: The compound interacts with NMDA receptors and other proteins involved in neurotransmission, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-serine: Similar to Dansyl-D-serine but with the L-enantiomer of serine.
Dansyl-glycine: Combines the dansyl group with glycine, another amino acid.
Dansyl-alanine: Combines the dansyl group with alanine.
Uniqueness
Dansyl-D-serine is unique due to its combination of the fluorescent dansyl group and the biologically active D-serine. This combination allows it to serve as both a fluorescent probe and a modulator of neurotransmission, making it a versatile tool in research.
Properties
CAS No. |
77481-09-5 |
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Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
MGWCYXPXWCPETA-GFCCVEGCSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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